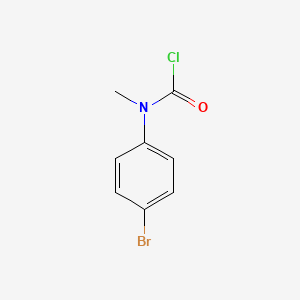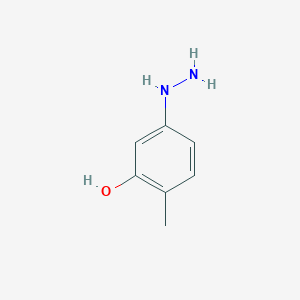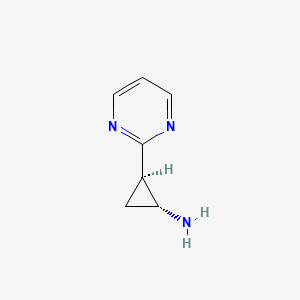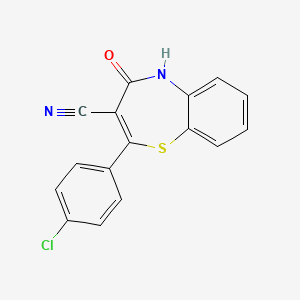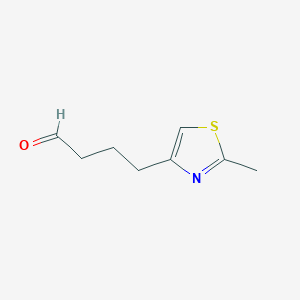
(R)-3-Aminotetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an amino group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-1lambda6-thiolane-1,1-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a thiolane derivative with an amine source under conditions that promote the formation of the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of (3R)-3-amino-1lambda6-thiolane-1,1-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiolane derivatives .
Scientific Research Applications
(3R)-3-amino-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and thiolane ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-amino-1lambda6-thiolane-1,1-dione include other thiolane derivatives and amino-substituted cyclic compounds. Examples include (3R,6S)-3-amino-6-methylpiperidine and 3-amino-chromane derivatives .
Uniqueness
What sets (3R)-3-amino-1lambda6-thiolane-1,1-dione apart is its specific stereochemistry and the presence of both an amino group and a thiolane ring. This unique combination of features makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective .
Properties
Molecular Formula |
C4H9NO2S |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(3R)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m1/s1 |
InChI Key |
OVKIDXBGVUQFFC-SCSAIBSYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H]1N |
Canonical SMILES |
C1CS(=O)(=O)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
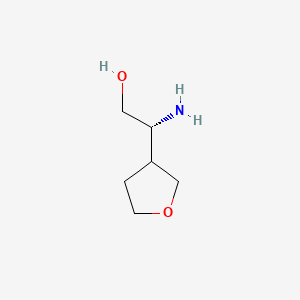
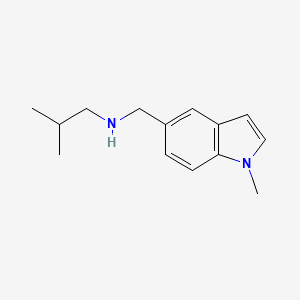
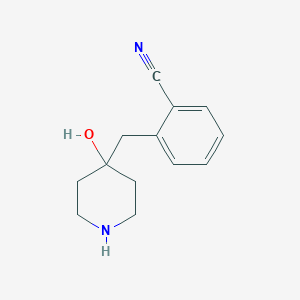
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
